molecular formula C6H9NO5 B571380 N-Acetyl-L-aspartic acid-d3-1 CAS No. 1383929-94-9

N-Acetyl-L-aspartic acid-d3-1

Cat. No.: B571380
CAS No.: 1383929-94-9
M. Wt: 178.158
InChI Key: OTCCIMWXFLJLIA-OSIBIXDNSA-N
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Description

N-Acetyl-L-aspartic acid-d3-1 is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmission .

Mechanism of Action

Target of Action

N-Acetyl-L-Aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-Aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .

Mode of Action

NAA-d3, like its parent compound NAA, is involved in fluid balance in the brain . It is synthesized in the mitochondria from the amino acid aspartic acid and acetyl-coenzyme A .

Biochemical Pathways

NAA is a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that naa plays a critical role across various cell types and its significance is evident in pathophysiological contexts, including canavan disease and cancer metabolism .

Action Environment

The action of NAA-d3, like NAA, is influenced by the environment in which it is present. For instance, the inability of administered NAA to affect the endogenous level of NAA in the brain suggests that the amino acid cannot pass the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-aspartic acid-d3-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Acetyl-L-Aspartic Acid molecule. The synthesis involves the acetylation of L-aspartic acid with deuterated acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-aspartic acid-d3-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield this compound alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantitation and tracking in metabolic studies, providing insights into the pharmacokinetics and metabolic profiles of drugs .

Properties

IUPAC Name

(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCIMWXFLJLIA-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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